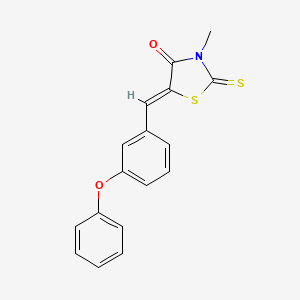![molecular formula C21H29N7 B11675102 2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11675102.png)
2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multi-step organic reactions. The starting materials often include pyrrolidine, triazine derivatives, and hydrazine compounds. The reaction conditions may involve specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine derivative with different functional groups.
2,4-Bis(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazine and trimethylphenyl groups.
6-(2,4,6-Trimethylphenyl)-1,3,5-triazine: Contains the trimethylphenyl group but lacks the pyrrolidine and hydrazine groups.
Uniqueness
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in simpler triazine derivatives.
特性
分子式 |
C21H29N7 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
4,6-dipyrrolidin-1-yl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H29N7/c1-15-12-16(2)18(17(3)13-15)14-22-26-19-23-20(27-8-4-5-9-27)25-21(24-19)28-10-6-7-11-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+ |
InChIキー |
UZAVBDVFMPCQRQ-HYARGMPZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675027.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11675030.png)
![(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one](/img/structure/B11675036.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675044.png)
![N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11675050.png)
![N-(naphthalen-1-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675054.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11675056.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11675061.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675073.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11675077.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675081.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675089.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11675114.png)
